![molecular formula C23H18FN3O2 B2872619 1-(4-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-01-3](/img/structure/B2872619.png)
1-(4-fluorobenzyl)-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a naphthyridine ring, a carboxamide group, a fluorobenzyl group, and a tolyl group. These groups are common in many pharmaceuticals and could potentially interact with biological targets in various ways .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. The naphthyridine ring system is a bicyclic structure that can participate in aromatic stabilization, while the fluorobenzyl and tolyl groups can provide additional sites for potential interactions with biological targets .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzylic position could undergo free radical bromination or nucleophilic substitution . The carboxamide group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Neurotensin Receptor Type 2 Agonists
The compound has been identified as a potential selective nonpeptide neurotensin receptor type 2 agonist . This application is significant in the development of treatments for neurological disorders, where modulation of neurotensin receptors can have therapeutic effects.
Ethylene Polymerization Catalysts
In the field of material science, derivatives of this compound have been used in the synthesis and characterization of ethylene polymerization catalysts . These catalysts are crucial for producing polyethylenes with high molecular weights and narrow polydispersity, which are essential properties for industrial plastics.
Antiviral Agents
Indole derivatives, which share a structural similarity with F2752-1229, have shown promise as antiviral agents . The compound’s framework could be explored for developing new antiviral medications, given the biological activities of related structures.
Antibacterial Agents
The compound’s derivatives have demonstrated strong antibacterial effects against various bacterial strains, making them potential candidates for antibacterial drug development . This is particularly relevant for addressing antibiotic resistance.
Agricultural Chemicals
Research has indicated that similar oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . F2752-1229 could be investigated for its potential use as a chemical pesticide, offering a low-risk alternative to current options.
Organic Synthesis
The compound’s benzylic position is reactive, allowing for various organic synthesis applications, such as free radical bromination and nucleophilic substitution . This reactivity can be harnessed in the synthesis of complex organic molecules.
Material Science Engineering
While not directly related to F2752-1229, the study and application of materials science principles can lead to the development of new materials using such compounds . This includes exploring the compound’s properties for novel applications in electronics, coatings, and nanotechnology.
Industrial Applications
The structural features of F2752-1229, such as the 1,2,4-oxadiazole ring, are known for their hydrolytic and metabolic stability, making them valuable in industrial settings for creating novel materials with enhanced durability .
Future Directions
The future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include in vitro and in vivo studies to determine its potential uses in medicine or other fields .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-15-5-2-3-7-20(15)26-22(28)19-13-17-6-4-12-25-21(17)27(23(19)29)14-16-8-10-18(24)11-9-16/h2-13H,14H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNXZSUBTKFDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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